3-(Decylsulfonyl)propyl decanoate
Description
3-(Decylsulfonyl)propyl decanoate is an organosulfur compound characterized by a decanoate ester group linked to a propyl chain bearing a decylsulfonyl substituent. Its molecular structure includes:
- Decanoate moiety: A 10-carbon fatty acid ester (C10H19O2).
- Sulfonyl group: A decylsulfonyl (-SO2C10H21) substituent at the third carbon of the propyl chain.
Properties
Molecular Formula |
C23H46O4S |
|---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
3-decylsulfonylpropyl decanoate |
InChI |
InChI=1S/C23H46O4S/c1-3-5-7-9-11-13-15-17-21-28(25,26)22-18-20-27-23(24)19-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
InChI Key |
IDGRBCYTFGDTAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)CCCOC(=O)CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decylsulfonyl)propyl decanoate typically involves the esterification of decanoic acid with 3-(decylsulfonyl)propanol. The reaction can be catalyzed by an acid catalyst such as concentrated sulfuric acid. The general reaction scheme is as follows:
Decanoic acid+3-(Decylsulfonyl)propanolH2SO43-(Decylsulfonyl)propyl decanoate+H2O
Industrial Production Methods
In an industrial setting, the esterification process can be carried out in a continuous reactor where decanoic acid and 3-(decylsulfonyl)propanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
3-(Decylsulfonyl)propyl decanoate: can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield decanoic acid and 3-(decylsulfonyl)propanol.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Decanoic acid and 3-(decylsulfonyl)propanol.
Oxidation: Sulfone derivatives.
Reduction: Alcohols.
Scientific Research Applications
3-(Decylsulfonyl)propyl decanoate: has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of fragrances, flavorings, and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Decylsulfonyl)propyl decanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release decanoic acid and 3-(decylsulfonyl)propanol, which can then interact with various enzymes and receptors in biological systems. The sulfonyl group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- Ester Stability: Decanoate esters in antipsychotics (e.g., fluphenazine decanoate) exhibit prolonged hydrolysis resistance, enabling sustained drug release . The sulfonyl group in this compound may enhance hydrophilicity, altering hydrolysis kinetics.
- Solubility: Antipsychotic decanoates are lipophilic, favoring oil-based formulations .
- Molecular Weight: Antipsychotic decanoates (e.g., fluphenazine decanoate: MW 580.73 g/mol ) are heavier due to aromatic cores. This compound likely has a lower MW (~400–450 g/mol), impacting diffusion and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
